REACTION_CXSMILES
|
[CH2:1]([O:3][P:4]([CH:9]([P:18]([O:23][CH2:24][CH3:25])([O:20][CH2:21][CH3:22])=[O:19])[CH2:10][C:11]([O:13]C(C)(C)C)=[O:12])([O:6][CH2:7][CH3:8])=[O:5])[CH3:2]>C(O)(C(F)(F)F)=O>[CH2:21]([O:20][P:18]([CH:9]([P:4]([O:6][CH2:7][CH3:8])([O:3][CH2:1][CH3:2])=[O:5])[CH2:10][C:11]([OH:13])=[O:12])([O:23][CH2:24][CH3:25])=[O:19])[CH3:22]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Crude acid 41 was purified by flash chromatography (gradient elution 100% ethyl acetate-10% methanol/ethyl acetate)
|
Name
|
Acid 41
|
Type
|
product
|
Smiles
|
C(C)OP(=O)(OCC)C(CC(=O)O)P(=O)(OCC)OCC
|
Name
|
solid
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.35 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |